Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate
Overview
Description
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate typically involves the chlorosulfonation of ethyl 3-fluorobenzoate. The reaction is carried out by treating ethyl 3-fluorobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Ethyl 3-fluorobenzoate
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The product, this compound, is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and improved safety measures to handle the reactive chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic aqueous conditions facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, especially those requiring sulfonamide functionality.
Material Science: It is utilized in the synthesis of polymers and other materials that incorporate sulfonyl groups for enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Ethyl 4-(chlorosulfonyl)-3-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 4-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which can result in different reactivity and properties.
Ethyl 3-(chlorosulfonyl)benzoate:
Ethyl 4-(methylsulfonyl)-3-fluorobenzoate: The methylsulfonyl group provides different chemical properties compared to the chlorosulfonyl group.
The uniqueness of this compound lies in the combination of the chlorosulfonyl and fluorine substituents, which impart distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-3-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)6-3-4-8(7(11)5-6)16(10,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZRABLZZFXQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-43-9 | |
Record name | ethyl 4-(chlorosulfonyl)-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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